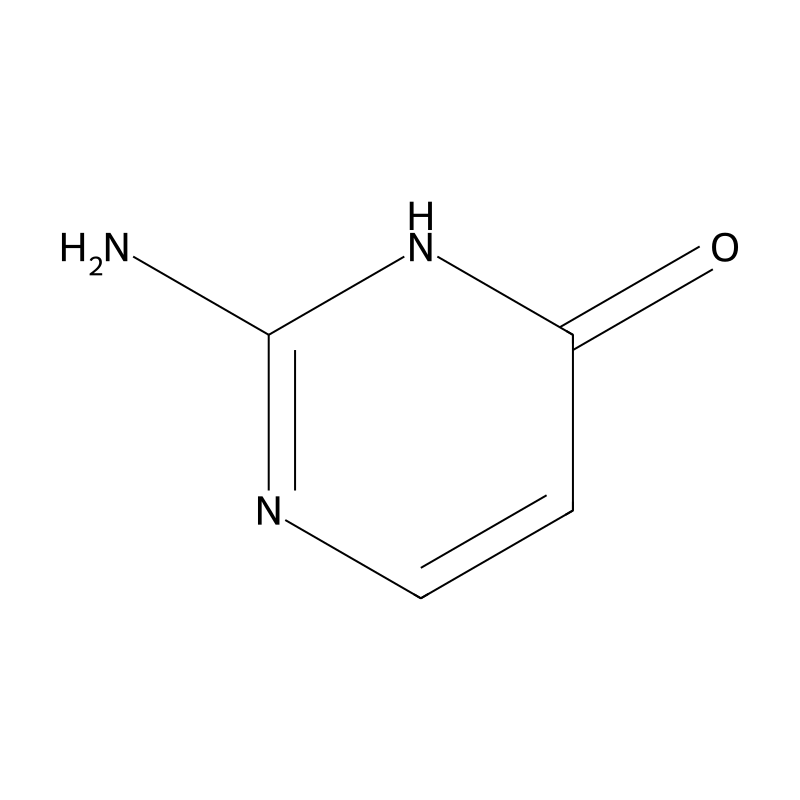Isocytosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Studies of Hydrogen Bonding and Tautomerism in Nucleobases
Isocytosine serves as a valuable tool for understanding fundamental chemical properties of nucleobases, the building blocks of DNA and RNA. Its unique structure allows researchers to investigate hydrogen bonding patterns and the phenomenon of tautomerism, where a molecule can exist in different isomeric forms . By comparing the behavior of isocytosine to cytosine, scientists gain insights into the factors influencing these crucial processes within nucleic acids .
Metal Complex Formation Studies
Isocytosine's ability to form complexes with various metal ions makes it a helpful probe in studying metal-nucleobase interactions. These interactions play a vital role in biological systems, including enzyme activity and DNA stability. By analyzing the binding properties of isocytosine with different metals, researchers can gain valuable information about the specific binding sites and the strength of these interactions .
Isocytosine, also known as 2-aminouracil, is a pyrimidine base that serves as an isomer of cytosine. Its chemical formula is C4H5N3O, and it features an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. This unique structure allows isocytosine to participate in various
- Biginelli Reaction: A one-pot reaction involving DNA-conjugated guanidines with aldehydes and methyl cyanoacetates produces isocytosine derivatives. This method highlights its utility in synthesizing complex scaffolds compatible with DNA .
- Organocatalytic Cascade Reactions: Recent studies have demonstrated that isocytosine can be synthesized through organocatalytic reactions involving β-ketoamides. These reactions can yield fused structures with quinazoline, showcasing the versatility of isocytosine in organic synthesis .
Isocytosine exhibits several biological activities that make it of interest in biochemical research:
- Nucleobase Analog: As a nucleobase, isocytosine can pair with isoguanine in unnatural nucleic acid analogues, providing insights into base pairing mechanisms and stability in DNA-like structures .
- Enzymatic Interactions: Studies have identified specific enzymes that interact with isocytosine, including isocytosine-specific deaminases. These enzymes play critical roles in substrate binding and catalysis, further emphasizing the biological relevance of this compound .
The synthesis of isocytosine can be achieved through various methods:
- Guanidine and Malic Acid Reaction: A classic method involves reacting guanidine with malic acid under controlled conditions to yield isocytosine.
- Biginelli Reaction: This method involves a one-pot reaction that combines guanidines with aldehydes and methyl cyanoacetates to create isocytosine derivatives .
- Organocatalytic Cascade Reactions: These reactions utilize β-ketoamides to produce isocytosine fused with other organic compounds like quinazoline .
- Alternative Methods: Other methods include reacting guanidine salts with formylacetic acid or sodium ethyl malonate under acidic conditions .
Isocytosine has several applications across different fields:
- Nucleic Acid Research: It plays a crucial role in studies involving unnatural nucleic acid analogues, contributing to advancements in genetic engineering and synthetic biology.
- Chemical Studies: Isocytosine is used in physical chemical studies related to metal complex binding, hydrogen bonding, and tautomerism effects within nucleobases .
- Drug Development: Its unique structure may offer potential avenues for developing new therapeutic agents targeting specific biological pathways.
Research into the interactions of isocytosine has revealed its potential as a substrate for various enzymes. For instance, studies have characterized isocytosine-specific deaminases, identifying critical residues necessary for substrate binding and catalytic activity. These findings enhance our understanding of how isocytosine functions within biological systems and its potential implications for drug design and metabolic pathways .
Isocytosine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:
| Compound | Structure Features | Biological Role | Unique Aspects |
|---|---|---|---|
| Cytosine | Pyrimidine base with amino group | Standard nucleobase in DNA/RNA | Directly involved in genetic coding |
| Uracil | Pyrimidine base without amino group | Nucleobase in RNA | Lacks the amino group present in isocytosine |
| Thymine | Methylated form of uracil | Nucleobase in DNA | Contains a methyl group at position 5 |
| Isoguanine | Similar structure to guanine | Nucleobase analogue | Pairs specifically with isocytosine |
Isocytosine's uniqueness lies in its ability to form stable base pairs with non-standard bases like isoguanine, making it a valuable component for studying alternative genetic systems.
XLogP3
LogP
GHS Hazard Statements
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








